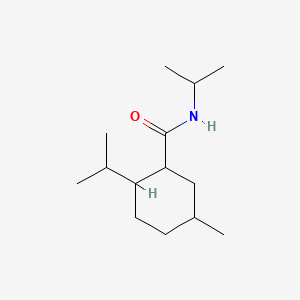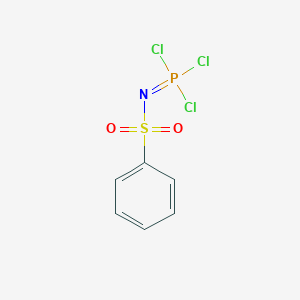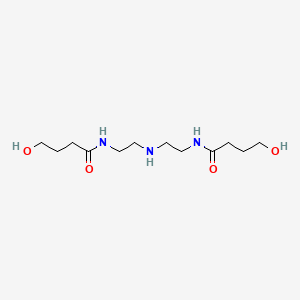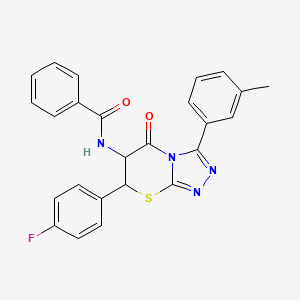
L-3-(Benzylthio)-N-(phenylacetyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-3-(Benzylthio)-N-(phenylacetyl)alanine is a synthetic amino acid derivative It is characterized by the presence of a benzylthio group attached to the third carbon of the alanine backbone and a phenylacetyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-3-(Benzylthio)-N-(phenylacetyl)alanine typically involves multiple steps. One common method starts with the protection of the amino group of L-alanine, followed by the introduction of the benzylthio group through a nucleophilic substitution reaction. The final step involves the acylation of the protected amino acid with phenylacetyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of biocatalysts for specific steps can enhance the overall process by reducing the need for harsh reaction conditions and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-3-(Benzylthio)-N-(phenylacetyl)alanine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding alanine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alanine derivatives without the benzylthio group.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-3-(Benzylthio)-N-(phenylacetyl)alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of L-3-(Benzylthio)-N-(phenylacetyl)alanine involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The phenylacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-3-(3,4-Dihydroxyphenyl)-alanine (L-DOPA): A precursor to neurotransmitters like dopamine.
L-3-(Benzylthio)-alanine: Lacks the phenylacetyl group, making it less complex.
N-(Phenylacetyl)-alanine: Lacks the benzylthio group, affecting its reactivity and binding properties.
Uniqueness
L-3-(Benzylthio)-N-(phenylacetyl)alanine is unique due to the presence of both the benzylthio and phenylacetyl groups. This dual functionality allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5411-82-5 |
|---|---|
Molekularformel |
C18H19NO3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-benzylsulfanyl-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO3S/c20-17(11-14-7-3-1-4-8-14)19-16(18(21)22)13-23-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
QPJDYFJSCDMPOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(CSCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



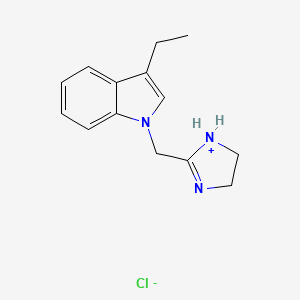


![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)


![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
